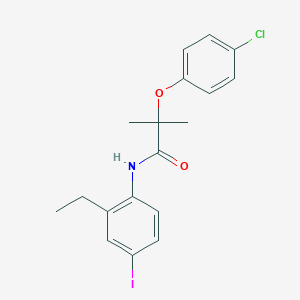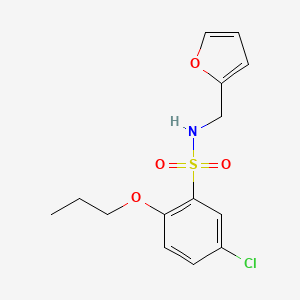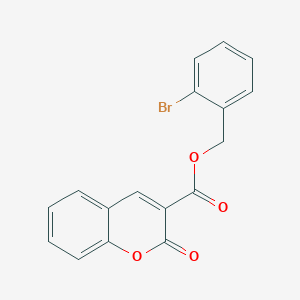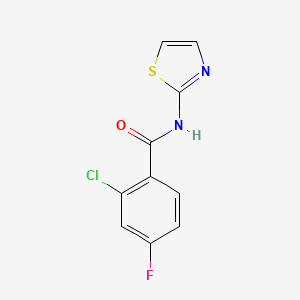
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide inhibits the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors, such as 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide, increase the acetylation of histones, which leads to changes in chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and metastasis, which is the spread of cancer cells to other parts of the body. In neurodegenerative disorders, it has been shown to have neuroprotective effects and improve cognitive function. In inflammatory diseases, it has been shown to reduce inflammation and improve symptoms.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. It can also have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict the response to HDAC inhibitors, which can help to identify patients who are most likely to benefit from treatment. Additionally, the combination of HDAC inhibitors with other anticancer agents, such as immune checkpoint inhibitors, is an area of active research. Finally, the development of HDAC inhibitors for the treatment of neurodegenerative disorders and inflammatory diseases is an area of growing interest.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide involves the reaction of 4-chlorophenol with 2-ethyl-4-iodoaniline in the presence of a base to form 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)acetamide. This intermediate is then converted to 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide by reacting it with 2-methylpropanoyl chloride in the presence of a base.
科学的研究の応用
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of other anticancer agents, such as tamoxifen and cisplatin. In neurodegenerative disorders, it has been shown to have neuroprotective effects and improve cognitive function. In inflammatory diseases, it has been shown to reduce inflammation and improve symptoms.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClINO2/c1-4-12-11-14(20)7-10-16(12)21-17(22)18(2,3)23-15-8-5-13(19)6-9-15/h5-11H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBQQZATICKWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(isopropylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5088577.png)
![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5088590.png)

![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5088608.png)
![3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B5088635.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide](/img/structure/B5088639.png)
![5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5088649.png)
![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088669.png)

